molecular formula C14H23N3O2 B4933811 [(3-Ethyladamantane-1-carbonyl)amino]urea

[(3-Ethyladamantane-1-carbonyl)amino]urea

Cat. No.: B4933811
M. Wt: 265.35 g/mol
InChI Key: OJBBCSHJQQHJMY-UHFFFAOYSA-N
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Description

[(3-Ethyladamantane-1-carbonyl)amino]urea is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic cage compound with a unique structure that imparts stability and rigidity. The incorporation of adamantane moieties into various compounds often enhances their lipophilicity and stability, making them valuable in pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Ethyladamantane-1-carbonyl)amino]urea typically involves the reaction of 3-ethyladamantane-1-carboxylic acid with an appropriate amine, followed by the formation of the urea derivative. The reaction conditions often include the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[(3-Ethyladamantane-1-carbonyl)amino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[(3-Ethyladamantane-1-carbonyl)amino]urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(3-Ethyladamantane-1-carbonyl)amino]urea involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross biological membranes and interact with target proteins. The urea group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

[(3-Ethyladamantane-1-carbonyl)amino]urea can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the urea group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[(3-ethyladamantane-1-carbonyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-2-13-4-9-3-10(5-13)7-14(6-9,8-13)11(18)16-17-12(15)19/h9-10H,2-8H2,1H3,(H,16,18)(H3,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBBCSHJQQHJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)C(=O)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327821
Record name [(3-ethyladamantane-1-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351328-28-4
Record name [(3-ethyladamantane-1-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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